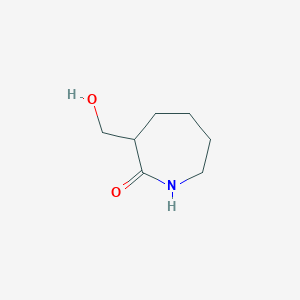

3-(Hydroxymethyl)azepan-2-one

Descripción general

Descripción

3-(Hydroxymethyl)azepan-2-one is a cyclic organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . This compound is characterized by a seven-membered ring containing a nitrogen atom and a hydroxymethyl group attached to the third carbon. It is used in various scientific experiments due to its interesting physical and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)azepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-aminohexanoic acid with formaldehyde, followed by cyclization to form the azepan-2-one ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound with high purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistency in the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Hydroxymethyl)azepan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-carboxyazepan-2-one.

Reduction: The compound can be reduced to form 3-(hydroxymethyl)azepane.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

- Oxidation: 3-carboxyazepan-2-one

- Reduction: 3-(hydroxymethyl)azepane

- Substitution: Various substituted azepan-2-one derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Structure : The compound features a seven-membered lactam ring with a hydroxymethyl group, which contributes to its unique chemical reactivity and biological activities.

Chemistry

3-(Hydroxymethyl)azepan-2-one serves as a crucial building block in the synthesis of more complex molecules, particularly heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

- Key Reactions :

- Oxidation : Converts to 3-carboxyazepan-2-one.

- Reduction : Forms 3-(hydroxymethyl)azepane.

- Substitution : Generates various substituted derivatives.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Demonstrated inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

- Enzyme Modulation : Acts as both a substrate and inhibitor for key metabolic enzymes, influencing drug metabolism and pharmacokinetics.

| Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Cytochrome P450 3A4 | -7.5 |

| UDP-glucuronosyltransferase | -8.0 |

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate in drug synthesis targeting various diseases, including cancer and bacterial infections.

Case Study 1: Antibacterial Efficacy

In a controlled study, the antibacterial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential therapeutic application for skin infections.

Case Study 2: Anticancer Activity

Recent investigations explored the anticancer activity of derivatives of this compound against human cancer cell lines such as HeLa and A549. Results showed that certain derivatives exhibited IC values in the low micromolar range, indicating potent cytotoxic effects.

Mecanismo De Acción

The mechanism of action of 3-(Hydroxymethyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nitrogen atom in the azepan-2-one ring can also interact with enzymes and receptors, modulating their function .

Comparación Con Compuestos Similares

3-(Hydroxymethyl)azepan-2-one can be compared with other similar compounds, such as:

3-(Acylamino)azepan-2-ones: These compounds have an acylamino group instead of a hydroxymethyl group and exhibit different biological activities.

Oxazepines and Thiazepines: These compounds contain oxygen or sulfur atoms in the ring, respectively, and have distinct reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

3-(Hydroxymethyl)azepan-2-one, a cyclic compound classified as a seven-membered lactam, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Its molecular structure, characterized by a hydroxymethyl group attached to the azepane ring, contributes to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting detailed data.

- Molecular Formula : CHNO

-

Structure :

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

- Enzyme Modulation : Interaction studies reveal that it can influence biochemical pathways by modulating enzyme activity, acting both as a substrate and an inhibitor. This dual role allows researchers to explore its implications in drug metabolism and pharmacokinetics .

- Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may exhibit anticancer properties, although further studies are required to elucidate mechanisms and efficacy.

Antimicrobial Studies

A study conducted on the antimicrobial properties of this compound indicated that it possesses inhibitory effects against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results highlight the compound's potential as a lead structure for developing new antibiotics.

Enzyme Interaction Studies

Molecular docking experiments have been employed to investigate how this compound interacts with key metabolic enzymes. The results suggest that the compound can bind effectively to certain enzymes involved in drug metabolism, which may alter pharmacokinetic profiles of co-administered drugs.

| Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Cytochrome P450 3A4 | -7.5 |

| UDP-glucuronosyltransferase | -8.0 |

These findings indicate that the compound could influence drug efficacy and safety profiles through enzyme modulation .

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study demonstrated a significant reduction in bacterial load in treated samples compared to controls, suggesting a promising therapeutic application for skin infections.

Case Study 2: Anticancer Activity

A recent study explored the anticancer activity of various derivatives of this compound against human cancer cell lines, including HeLa and A549. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects.

Propiedades

IUPAC Name |

3-(hydroxymethyl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-6-3-1-2-4-8-7(6)10/h6,9H,1-5H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQLVHINRWUEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.